dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including methoxyphenyl, acetyl, dimethyl, thioxo, and dithiole moieties
Preparation Methods
The synthesis of dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2-(4-methoxyphenyl)acetyl chloride: This is achieved by reacting 2-(4-methoxyphenyl)acetic acid with thionyl chloride.
Synthesis of 2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-one: This involves the cyclization of an appropriate precursor in the presence of a base.
Condensation Reaction: The final step involves the condensation of the synthesized intermediates with dimethyl 1,3-dithiole-4,5-dicarboxylate under specific reaction conditions, such as the use of a suitable solvent and catalyst
Chemical Reactions Analysis
Dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions
Scientific Research Applications
Dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and antioxidant activities.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Materials Science: Due to its unique structural properties, the compound is explored for its potential use in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the inhibition of key enzymes involved in inflammatory pathways. Molecular docking studies have shown that the compound binds to the active sites of these enzymes, thereby blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:
2-(4-methoxyphenyl)acetic acid derivatives: These compounds share the methoxyphenylacetyl moiety and exhibit similar biological activities.
Quinoline derivatives: Compounds with quinoline structures are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
Dithiole derivatives: These compounds are studied for their antioxidant properties and potential therapeutic applications.
Properties
Molecular Formula |
C27H25NO6S3 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H25NO6S3/c1-27(2)23(35)20(26-36-21(24(30)33-4)22(37-26)25(31)34-5)17-8-6-7-9-18(17)28(27)19(29)14-15-10-12-16(32-3)13-11-15/h6-13H,14H2,1-5H3 |
InChI Key |
OWUYPDCYDXAJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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